![molecular formula C20H38OS B12611132 3-[2-(Dodecylsulfanyl)ethyl]-7-oxabicyclo[4.1.0]heptane CAS No. 918647-73-1](/img/structure/B12611132.png)
3-[2-(Dodecylsulfanyl)ethyl]-7-oxabicyclo[4.1.0]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(Dodecylsulfanyl)ethyl]-7-oxabicyclo[4.1.0]heptane is a chemical compound with the molecular formula C₂₀H₃₈OS It is characterized by a bicyclic structure that includes an oxirane ring and a dodecylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Dodecylsulfanyl)ethyl]-7-oxabicyclo[4.1.0]heptane typically involves the reaction of dodecyl mercaptan with an appropriate oxirane precursor under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Dodecylsulfanyl)ethyl]-7-oxabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the dodecylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxirane ring can be reduced to form diols.
Substitution: The compound can undergo nucleophilic substitution reactions at the oxirane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can react with the oxirane ring under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Diols.
Substitution: Substituted oxirane derivatives.
Scientific Research Applications
3-[2-(Dodecylsulfanyl)ethyl]-7-oxabicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a surfactant in various formulations.
Mechanism of Action
The mechanism of action of 3-[2-(Dodecylsulfanyl)ethyl]-7-oxabicyclo[4.1.0]heptane involves its interaction with molecular targets through its functional groups. The oxirane ring can react with nucleophiles in biological systems, leading to the formation of covalent bonds with biomolecules. The dodecylsulfanyl group can interact with hydrophobic regions of proteins or cell membranes, potentially disrupting their function .
Comparison with Similar Compounds
Similar Compounds
Trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane: Similar bicyclic structure with a trimethoxysilyl group.
7-Oxabicyclo[4.1.0]heptane: Basic bicyclic structure without the dodecylsulfanyl group.
Uniqueness
3-[2-(Dodecylsulfanyl)ethyl]-7-oxabicyclo[4.1.0]heptane is unique due to the presence of the dodecylsulfanyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s hydrophobicity and potential for interactions with biological membranes, making it a valuable compound for various applications .
Properties
CAS No. |
918647-73-1 |
|---|---|
Molecular Formula |
C20H38OS |
Molecular Weight |
326.6 g/mol |
IUPAC Name |
3-(2-dodecylsulfanylethyl)-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C20H38OS/c1-2-3-4-5-6-7-8-9-10-11-15-22-16-14-18-12-13-19-20(17-18)21-19/h18-20H,2-17H2,1H3 |
InChI Key |
MBFMUVMLATWVLN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSCCC1CCC2C(C1)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


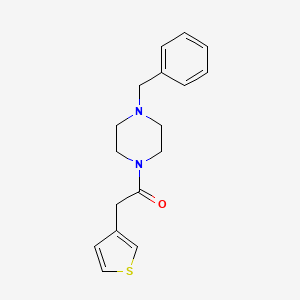
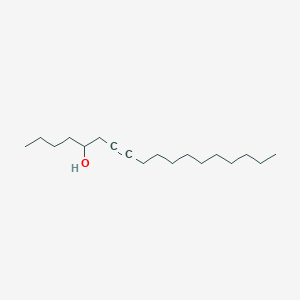
![5-Bromo-3-(phenylsulfanyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12611060.png)
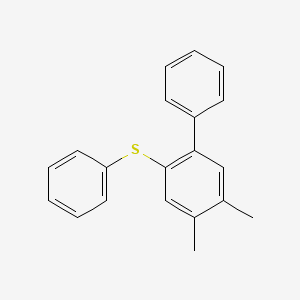
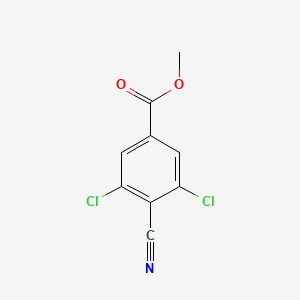
![1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-6-oxo-, (5S)-](/img/structure/B12611088.png)
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-valyl-L-valine](/img/structure/B12611089.png)
![Oxalic acid;1-pyridin-3-yl-3-azabicyclo[3.1.0]hexane](/img/structure/B12611093.png)
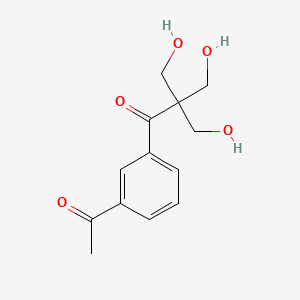
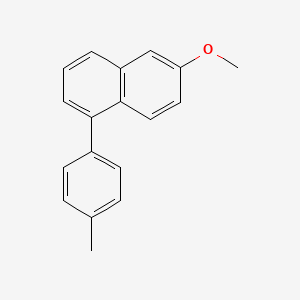
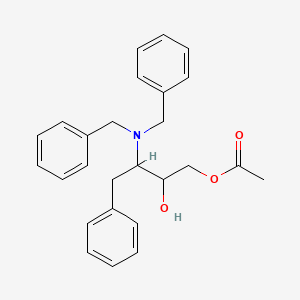
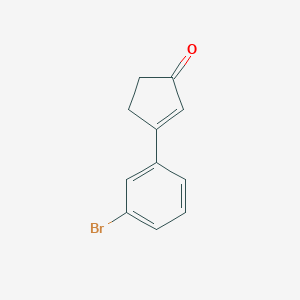
![{(But-2-yn-1-yl)[(2R)-1-(3-hydroxyphenyl)propan-2-yl]amino}oxidanide](/img/structure/B12611129.png)
![2,4,6-Tris[2,3,5,6-tetramethyl-4-(5-phenylthiophen-2-yl)phenyl]pyrimidine](/img/structure/B12611131.png)
